N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine,monohydrochloride

Catalog No.
S12831616
CAS No.
M.F
C17H27ClN2O
M. Wt
310.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)pr...

Product Name

N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine,monohydrochloride

IUPAC Name

N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

InChI

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)10-9-14-11-18-15-7-6-8-16(20-5)17(14)15;/h6-8,11-13,18H,9-10H2,1-5H3;1H

InChI Key

PIZOKRWXSDCHTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC)C(C)C.Cl

N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine, monohydrochloride is a chemical compound with the molecular formula C17H27ClN2OC_{17}H_{27}ClN_{2}O and a molecular weight of 310.9 g/mol. This compound features a complex structure that includes an indole ring substituted at the 4-position with a methoxy group, which is linked to an isopropyl group via an ethyl chain. The presence of the hydrochloride indicates that it exists as a salt, enhancing its solubility in water, which is crucial for biological and chemical applications .

Due to its functional groups:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to derivatives of the indole ring.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, which may yield secondary amines.
  • Substitution Reactions: Electrophilic substitution reactions can occur, particularly on the indole ring, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Carried out under acidic or neutral conditions with potassium permanganate.
  • Reduction: Typically performed in anhydrous ether using lithium aluminum hydride.
  • Substitution: Conducted in the presence of catalysts with electrophilic reagents such as halogens or nitro compounds.

Research indicates that N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine exhibits significant biological activity, particularly in relation to neurotransmitter systems. It may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurochemical pathways and potentially affecting mood and cognition. Studies are ongoing to explore its therapeutic potential in treating neurological disorders.

The synthesis of N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine typically involves several key steps:

  • Indole Ring Formation: The indole structure is synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.
  • Substitution at the 3-position: The 3-position of the indole is substituted with an ethylamine moiety through a Mannich reaction involving indole, formaldehyde, and a secondary amine.
  • Introduction of Isopropyl Group: The final step involves introducing the isopropyl group to form the complete structure.

Industrial Production

In industrial settings, these synthetic routes may be scaled up for higher yields and purity. Automation and advanced purification techniques are commonly employed to optimize production processes.

N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine has several applications:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Investigated for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
  • Medical

Studies examining the interactions of N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine with various molecular targets are crucial for understanding its pharmacological profile. Its mechanism of action likely involves modulation of neurotransmitter receptor activity within the brain, impacting physiological and psychological functions. Ongoing research aims to elucidate these interactions further and evaluate their implications for therapeutic applications.

Several compounds share structural similarities with N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine:

  • 5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative known for its psychoactive properties.
  • N-acetyl-5-methoxytryptamine (Melatonin): A well-known indole derivative involved in regulating sleep-wake cycles.
  • N,N-Dimethyltryptamine (DMT): A potent psychedelic compound recognized for its hallucinogenic effects.

Uniqueness

N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine is distinguished by its specific substitution pattern on the indole ring and the presence of an isopropyl group. These structural features may confer unique biological activities and chemical reactivity compared to other similar compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

310.1811912 g/mol

Monoisotopic Mass

310.1811912 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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